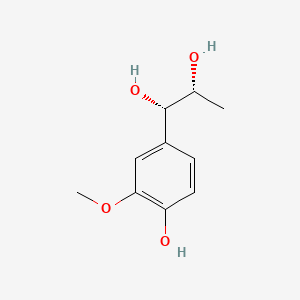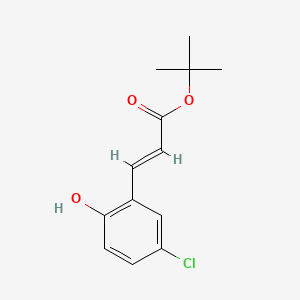![molecular formula C18H25BN2O4 B580471 Tert-Butyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridin-1-carboxylat CAS No. 1174038-67-5](/img/structure/B580471.png)
Tert-Butyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridin-1-carboxylat
Übersicht
Beschreibung
“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance and is an important intermediate in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core, a tert-butyl carboxylate group, and a tetramethyl dioxaborolane group .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 404.31 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Seine Boronsäureestergruppe ist entscheidend für Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden .
Pharmazeutische Forschung
Aufgrund seiner Rolle bei Kreuzkupplungsreaktionen ist diese Tert-Butylverbindung maßgeblich an der Synthese verschiedener Arzneimittel beteiligt. Sie ist besonders wichtig bei der Herstellung von Molekülen mit Pyrrolopyridinstrukturen, die in Medikamenten, die auf Kinasen abzielen, häufig vorkommen .
Materialwissenschaft
Die Tert-Butylgruppe in dieser Verbindung sorgt für sterische Hinderung, die in der Materialwissenschaft genutzt werden kann, um Polymere mit einzigartigen Eigenschaften zu erzeugen. Der Boronsäureester kann verwendet werden, um Bor in Polymerketten einzubringen, was möglicherweise zu neuen Arten von schwer entflammbaren Materialien führt .
Katalyse
In der Katalyse kann die Verbindung aufgrund ihrer komplexen Struktur und des Vorhandenseins des Dioxaborolanrings als Ligand oder Ligandvorläufer fungieren. Dies kann zur Entwicklung neuartiger Katalysatoren mit erhöhter Selektivität und Aktivität führen .
Landwirtschaftliche Chemie
Borhaltige Verbindungen wie diese finden Anwendung in der landwirtschaftlichen Chemie, wo sie zur Synthese von Pflanzenwachstumsregulatoren oder Pestiziden eingesetzt werden können. Die Tert-Butylgruppe erhöht die Stabilität der Verbindung, wodurch sie für Anwendungen im Freien geeignet ist .
Biokonjugation
Die Boronsäureesterfunktionalität ermöglicht die Biokonjugation mit Biomolekülen, die Diole enthalten, wie z. B. Kohlenhydrate oder Nukleinsäuren. Dies ist nützlich bei der Entwicklung gezielter Wirkstofftransportsysteme und diagnostischer Werkzeuge .
Nanotechnologie
Die Nanotechnologieforschung kann von der Verwendung dieser Verbindung bei der Synthese von bor-dotierten Nanomaterialien profitieren. Diese Materialien haben potenzielle Anwendungen in der Elektronik, Sensorik und Bildgebung .
Umweltwissenschaften
Schließlich kann in den Umweltwissenschaften der Boronsäureester der Verbindung verwendet werden, um Sensoren zur Erkennung verschiedener Umweltverschmutzer zu erzeugen. Die Spezifität des Boronsäureesters gegenüber bestimmten Analyten macht ihn zu einem wertvollen Werkzeug zur Überwachung der Umweltgesundheit .
Zukünftige Richtungen
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-8-9-20-10-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTWOZMQRQBRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)
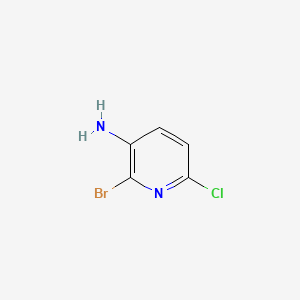
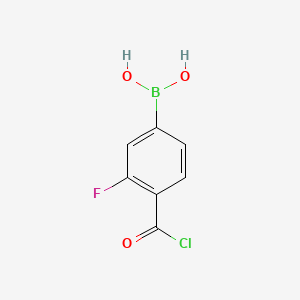
![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B580399.png)

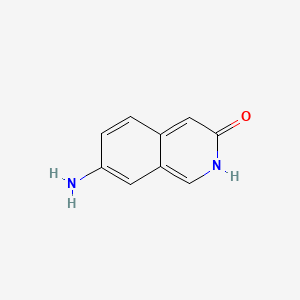
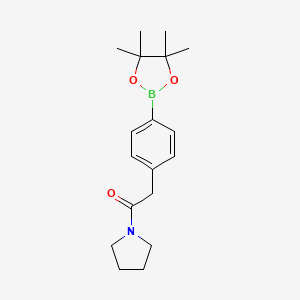

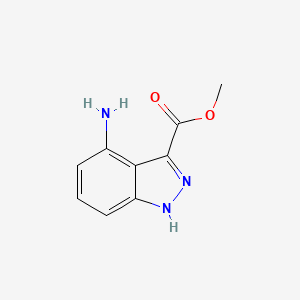

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
